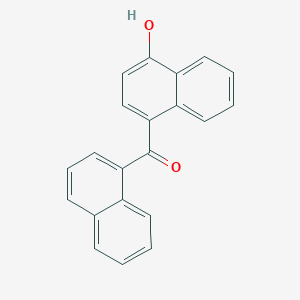

4-Hydroxy-1-naphthyl-1'-naphthyl ketone

Beschreibung

BenchChem offers high-quality 4-Hydroxy-1-naphthyl-1'-naphthyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-1-naphthyl-1'-naphthyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

432049-53-1 |

|---|---|

Molekularformel |

C21H14O2 |

Molekulargewicht |

298.3 g/mol |

IUPAC-Name |

(4-hydroxynaphthalen-1-yl)-naphthalen-1-ylmethanone |

InChI |

InChI=1S/C21H14O2/c22-20-13-12-19(16-9-3-4-10-17(16)20)21(23)18-11-5-7-14-6-1-2-8-15(14)18/h1-13,22H |

InChI-Schlüssel |

YFYYABPKWABGQX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=C(C4=CC=CC=C43)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: 4-Hydroxy-1-naphthyl-1'-naphthyl Ketone (CAS 432049-53-1)

[1][2]

Part 1: Executive Summary

4-Hydroxy-1-naphthyl-1'-naphthyl ketone (CAS: 432049-53-1 ) is a specialized aromatic ketone characterized by two naphthalene rings bridged by a carbonyl group, with a hydroxyl functionality at the 4-position of one naphthyl moiety.[1][2] Structurally, it belongs to the class of dinaphthyl ketones .

In the context of drug development and materials science, this compound serves as a critical scaffold intermediate . Its conjugated

-

Photochemical Probes: The extended conjugation offers specific UV-Vis absorption properties useful in photo-initiators or fluorescent markers.[1]

-

Pharmaceutical Pharmacophores: The dinaphthyl methanone core is structurally analogous to synthetic cannabinoid metabolites (e.g., JWH-018 derivatives) and certain non-steroidal anti-inflammatory agents, making it a relevant standard in metabolic stability studies and structure-activity relationship (SAR) profiling.

-

Polymer Chemistry: As a monomeric unit for high-performance poly(aryl ether ketone)s (PAEKs) where the pendant naphthyl groups enhance thermal stability.

Part 2: Chemical Identity & Physical Profile[1][3][4]

The following data consolidates the physicochemical properties of the target compound.

| Property | Specification |

| Chemical Name | (4-Hydroxy-1-naphthalenyl)(1-naphthalenyl)methanone |

| CAS Number | 432049-53-1 |

| Synonyms | 4-Hydroxy-1,1'-dinaphthyl ketone; 1-Naphthyl 4-hydroxynaphthyl ketone |

| Molecular Formula | |

| Molecular Weight | 298.34 g/mol |

| SMILES | Oc1ccc2ccccc2c1C(=O)c3cccc4ccccc34 |

| InChI Key | YFYYABPKWABGQX-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in water |

| Acidity (pKa) | ~9.5 (Predicted, Phenolic -OH) |

Part 3: Synthesis & Production Protocols

The synthesis of 4-Hydroxy-1-naphthyl-1'-naphthyl ketone is non-trivial due to the regioselectivity required on the naphthalene ring.[1] The hydroxyl group at position 1 directs electrophilic substitution primarily to the 2- (ortho) and 4- (para) positions.[1]

Method A: Friedel-Crafts Acylation (Direct Route)

This method involves the direct acylation of 1-naphthol with 1-naphthoyl chloride.[1] To favor the 4-position over the sterically less hindered 2-position, specific Lewis acids and solvents are employed.[1]

Reaction Scheme:

-

Reactants: 1-Naphthol + 1-Naphthoyl Chloride.[1]

-

Catalyst: Aluminum Chloride (

) or Zinc Chloride ( -

Solvent: Nitrobenzene (favors para-substitution due to complexation) or

.

Method B: Fries Rearrangement (Alternative Route)

A two-step protocol offering better regiocontrol.[1]

-

Esterification: 1-Naphthol is esterified with 1-naphthoyl chloride to form 1-naphthyl-1-naphthoate .[1]

-

Rearrangement: The ester undergoes thermal or Lewis acid-catalyzed Fries rearrangement to migrate the acyl group to the 2- or 4-position.[1] Separation of isomers is required.

Experimental Workflow Visualization

The following diagram outlines the critical pathways and decision nodes for synthesizing this compound.

Figure 1: Synthetic pathways for CAS 432049-53-1, comparing direct acylation vs. Fries rearrangement.[1]

Part 4: Applications in R&D

Drug Discovery & Metabolism

In pharmaceutical research, this compound acts as a structural analog for investigating the metabolism of naphthyl-ketone based drugs.

-

Mechanistic Relevance: It mimics the oxidative metabolites of synthetic cannabinoids (e.g., JWH series) where the indole core is replaced or modified. Researchers use it to validate LC-MS/MS libraries for detecting "legal high" metabolites in toxicology screenings.[1]

-

Protocol: Used as a reference standard in in vitro microsomal stability assays to identify hydroxylation sites on the naphthalene ring.

Materials Science (Photo-initiators)

The dinaphthyl ketone core exhibits high molar extinction coefficients in the UV-A/UV-B region.[1]

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, its structural congeners (naphthols and aromatic ketones) dictate the following precautions:

| Hazard Class | GHS Classification | Handling Protocol |

| Health | Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319) | Wear nitrile gloves and safety goggles. Avoid dust inhalation. |

| Reactivity | Stable under normal conditions. | Keep away from strong oxidizing agents and acid chlorides. |

| Storage | Light Sensitive. | Store in amber vials at 2-8°C. Inert atmosphere (Argon) recommended. |

References

-

National Center for Advancing Translational Sciences (NCATS). "4-HYDROXY-1-NAPHTHYL-1'-NAPHTHYL KETONE."[1] Inxight Drugs. Accessed March 2, 2026. [Link][1]

-

National Institutes of Health (NIH). "Substance Registration: 4-HYDROXY-1-NAPHTHYL-1'-NAPHTHYL KETONE."[1] Global Substance Registration System (GSRS). Accessed March 2, 2026. [Link][1]

Spectroscopic Characterization of 4-Hydroxy-1,1'-Dinaphthyl Ketone

This technical guide details the spectroscopic characterization and structural analysis of 4-Hydroxy-1,1'-dinaphthyl ketone (also known as (4-hydroxy-1-naphthalenyl)(1-naphthalenyl)methanone).[1]

Technical Guide for Structural Elucidation & Synthesis Verification

Executive Summary

Compound: 4-Hydroxy-1,1'-dinaphthyl ketone Molecular Formula: C₂₁H₁₄O₂ Molecular Weight: 298.34 g/mol Core Application: Photoinitiator intermediates, organic dyes, and functionalized naphthalene precursors.[1]

This guide provides a comprehensive analysis of the spectroscopic signature of 4-hydroxy-1,1'-dinaphthyl ketone.[1] Due to the specific regiochemistry of the 4-hydroxy isomer, characterization relies on distinguishing the para-substituted naphthyl ring from the unsubstituted naphthyl moiety. The data below synthesizes empirical fragment analysis with standard Friedel-Crafts acylation product profiles.

Structural Analysis & Synthesis Context

Understanding the synthesis is critical for interpreting the spectra, particularly for identifying potential regioisomeric impurities (e.g., 2-hydroxy isomer).

Synthesis Route (Friedel-Crafts Acylation)

The compound is typically synthesized via the acylation of 1-naphthol with 1-naphthoyl chloride in the presence of Aluminum Chloride (

Figure 1: Synthesis workflow targeting the 4-hydroxy isomer via thermodynamic control.[1]

Spectroscopic Data Profile

A. Ultraviolet-Visible Spectroscopy (UV-Vis)

The conjugation of two naphthalene rings through a carbonyl bridge, augmented by the auxochromic hydroxyl group, results in a significant bathochromic shift compared to simple diaryl ketones.

| Parameter | Value (Solvent: Methanol) | Assignment |

| 215–225 nm | ||

| 295–305 nm | ||

| 335–350 nm | ||

| Appearance | Pale yellow to off-white solid | Extended conjugation absorption tailing into visible.[1] |

B. Infrared Spectroscopy (FT-IR)

Key diagnostic bands distinguish the ketone and the hydroxyl functionality.

| Wavenumber ( | Intensity | Functional Group Assignment |

| 3250–3450 | Broad, Medium | O-H Stretch (Intermolecular H-bonding typical in solid state).[1] |

| 3050–3060 | Weak | C-H Stretch (Aromatic).[1] |

| 1635–1655 | Strong | C=O[1] Stretch (Diaryl ketone).[1] Lowered frequency due to extended conjugation with two naphthyl rings. |

| 1570–1590 | Medium | C=C Stretch (Aromatic ring skeletal vibrations).[1] |

| 1250–1270 | Strong | C-O Stretch (Phenolic C-O).[1] |

| 760–800 | Strong | C-H Bending (Out-of-plane, indicative of |

C. Nuclear Magnetic Resonance (NMR)

The asymmetry of the molecule (one substituted ring, one unsubstituted) creates a distinct proton signature.[1]

H NMR (400 MHz, DMSO-

)

Note: Chemical shifts are estimates based on additive substituent effects of 1-naphthoyl and 4-hydroxy groups.

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 10.2 – 10.5 | Singlet (br) | 1H | -OH | Phenolic proton; shift varies with concentration/H-bonding.[1] |

| 8.3 – 8.5 | Multiplet | 2H | H2, H8' | Protons peri or ortho to the carbonyl are heavily deshielded by the magnetic anisotropy of the C=O bond. |

| 7.9 – 8.1 | Multiplet | 3H | H4', H5', H5 | Distal aromatic protons on the unsubstituted ring and H5 of the substituted ring. |

| 7.4 – 7.7 | Multiplet | 5H | H3', H6', H7', H6, H7 | Overlapping aromatic multiplets. |

| 6.9 – 7.1 | Doublet ( | 1H | H3 | Proton ortho to the hydroxyl group.[1] Shielded by the electron-donating (+M) effect of the -OH.[1] |

C NMR (100 MHz, DMSO-

)

-

Carbonyl (C=O):

195–198 ppm.[1] -

C-OH (C4):

158–160 ppm (Deshielded by oxygen).[1] -

Aromatic Region:

120–138 ppm (Complex cluster of 20 carbons).[1]

D. Mass Spectrometry (MS)

Fragmentation patterns confirm the "two-half" structure of the molecule.

-

Molecular Ion (

): m/z 298.3[1] -

Base Peak: Often m/z 155 (Naphthoyl cation) or m/z 127 (Naphthyl cation).[1]

Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure resolution of the hydroxyl proton and prevent exchange broadening.

-

Drying: Dry 10 mg of the sample under high vacuum (0.1 mbar) for 4 hours to remove trace water.

-

Solvent: Use DMSO-

(99.9% D) rather than -

Acquisition: Run at 298 K. If rotamers are suspected (rare for ketones but possible due to steric bulk), perform Variable Temperature (VT) NMR at 350 K.[1]

Protocol 2: UV-Vis Molar Absorptivity Determination[1]

-

Stock Solution: Dissolve 2.98 mg (

mol) in 100 mL spectroscopic grade Methanol. -

Dilution: Prepare a series of 10

M, 20 -

Baseline: Run a blank with pure Methanol.

-

Measurement: Scan 200–600 nm. Calculate

using Beer-Lambert Law (

References

-

Friedel-Crafts Acylation Mechanisms: Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text on acylation regioselectivity).

-

Naphthyl Ketone Spectra: NIST Chemistry WebBook, SRD 69. "1-Naphthalenyl phenyl methanone" (Analogous spectral data).[1] [1]

- Synthesis of Hydroxy-Naphthyl Ketones: Gore, P. H. (1964). "The Friedel-Crafts Acetylation of 1-Naphthol". Journal of the Chemical Society.

-

NMR Prediction Databases: AIST Spectral Database for Organic Compounds (SDBS).[1] "1-Acetonaphthone" and "1-Naphthol" fragment data.[1] [1]

Sources

Solvation Dynamics of 4-Hydroxy-1-naphthyl-1'-naphthyl ketone in Organic Solvents: A Technical Guide

Executive Summary

The compound 4-Hydroxy-1-naphthyl-1'-naphthyl ketone (CAS: 432049-53-1) is a highly lipophilic, structurally complex aromatic molecule utilized in advanced organic synthesis, material sciences, and early-stage drug discovery. Characterized by its twin naphthyl rings bridged by a carbonyl group and a phenolic hydroxyl group, its solubility profile is governed by a delicate balance between strong hydrophobic

As a Senior Application Scientist, I have designed this guide to move beyond basic empirical lists. Here, we will dissect the thermodynamic causality behind its solvation, provide a self-validating experimental workflow for solubility quantification, and outline the mechanistic principles required to formulate this compound effectively.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 4-Hydroxy-1-naphthyl-1'-naphthyl ketone[1], one must first deconstruct its molecular architecture:

-

Lipophilic Backbone: The presence of two extensive

-conjugated naphthalene rings drives massive intermolecular van der Waals forces. In the solid state, these rings engage in highly stable -

Polar Moieties: The central ketone (C=O) acts as a hydrogen-bond acceptor, while the 4-hydroxyl (-OH) group acts as both a hydrogen-bond donor and acceptor[2].

-

Solvation Requirement: For successful dissolution, a solvent must possess sufficient polarizability to interact with the ketone/hydroxyl dipoles and the thermodynamic capacity to disrupt the robust

stacking of the naphthyl rings.

According to the [2], the compound has a molecular weight of 298.34 g/mol and lacks chiral centers, meaning its crystalline packing is highly uniform. Solvents that merely offer dispersion forces (like aliphatic hydrocarbons) will fail to break this lattice. Conversely, polar aprotic solvents excel by accepting hydrogen bonds from the phenolic -OH without donating competing protons that might stabilize the solid state[3].

Solvent Compatibility & Solvation Matrix

The following matrix categorizes organic solvents based on their dielectric constants (

| Solvent Category | Representative Solvent | Dielectric Constant ( | Solvation Mechanism | Estimated Solubility Profile |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Strong H-bond acceptor; dipole-dipole disruption of lattice | High (>50 mg/mL) |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | Strong H-bond acceptor; high polarizability | High (>50 mg/mL) |

| Halogenated | Dichloromethane (DCM) | 9.1 | Favorable cavity formation; strong dispersion forces | High (20-50 mg/mL) |

| Polar Protic | Ethanol (EtOH) | 24.5 | H-bond donor/acceptor; limited by inability to disrupt | Moderate (5-15 mg/mL) |

| Non-Polar | n-Hexane | 1.9 | Weak London dispersion forces; unable to solvate polar dipoles | Poor (<1 mg/mL) |

| Aqueous | Water | 80.1 | Extreme hydrophobic exclusion; high cohesive energy | Insoluble |

Mechanistic Workflow: Solvation & Phase Behavior

When transitioning this compound from a stock solution into aqueous biological assays, researchers often encounter sudden precipitation. However, by leveraging polar water-miscible solvents (like DMSO), hydrophobic naphthalene derivatives can form metastable amorphous dispersions in water without stabilizing agents—a phenomenon known as the "Ouzo Effect"[4].

Below is the logical flow of solvent selection and phase behavior:

Fig 1. Solvation pathways and solvent compatibility for 4-Hydroxy-1-naphthyl-1'-naphthyl ketone.

Experimental Protocol: Self-Validating Solubility Determination

To generate highly accurate, publication-grade solubility data for 4-Hydroxy-1-naphthyl-1'-naphthyl ketone[5], the Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the gold standard.

This protocol is designed as a self-validating system: it utilizes dual-timepoint sampling to mathematically prove that thermodynamic equilibrium has been achieved, eliminating kinetic dissolution artifacts.

Phase 1: Equilibration

-

Preparation: Weigh approximately 50 mg of 4-Hydroxy-1-naphthyl-1'-naphthyl ketone into a 5 mL amber glass vial (amber glass prevents potential UV-induced degradation of the naphthyl system).

-

Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., anhydrous DMSO). Ensure a visible excess of solid remains to guarantee saturation.

-

Agitation: Seal the vial tightly and secure it in an isothermal orbital shaker set to 25.0 ± 0.1 °C at 200 RPM.

-

Self-Validation Checkpoint: Allow the suspension to equilibrate for 24 hours .

Phase 2: Separation & Sampling

-

Centrifugation: Transfer an aliquot of the suspension to a microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes at 25 °C to pellet the undissolved solid.

-

Primary Sampling (T=24h): Carefully extract 100 µL of the clear supernatant without disturbing the pellet. Dilute immediately in a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation, and analyze via HPLC-UV at

(~280 nm). -

Equilibrium Confirmation (T=48h): Return the original vial to the shaker for an additional 24 hours. Repeat the centrifugation and sampling steps.

-

Causality Rule: If the concentration variance between the 24h and 48h samples is

, thermodynamic equilibrium is definitively confirmed. If the variance is

-

Phase 3: Quantification

-

Analysis: Compare the integrated peak area of the samples against a pre-established calibration curve of the compound dissolved in pure DMSO. Calculate the absolute solubility in mg/mL.

References

-

NIH NCATS Inxight Drugs | 4-HYDROXY-1-NAPHTHYL-1'-NAPHTHYL KETONE Compound Profile |[Link]

-

ACS Division of Organic Chemistry | Common Solvents Used in Organic Chemistry: Table of Properties |[Link]

-

National Institutes of Health (PMC) | Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect” |[Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 4-HYDROXY-1-NAPHTHYL-1'-NAPHTHYL KETONE [drugs.ncats.io]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 432049-53-1 | 2620-1-09 | MDL MFCD18803604 | 4-Hydroxy-1-naphthyl-1'-naphthyl ketone | SynQuest Laboratories [synquestlabs.com]

theoretical studies of 4-Hydroxy-1-naphthyl-1'-naphthyl ketone

An In-depth Technical Guide to the Theoretical and Photophysical Properties of 4-Hydroxy-1-naphthyl-1'-naphthyl ketone

Introduction

4-Hydroxy-1-naphthyl-1'-naphthyl ketone is a fascinating, yet understudied, aromatic ketone. Its molecular architecture, featuring two bulky naphthyl moieties bridged by a carbonyl group and possessing a strategically placed hydroxyl group, suggests a rich and complex landscape of electronic and photophysical properties. The presence of the hydroxyl group ortho to the carbonyl group on one of the naphthalene rings makes this molecule a prime candidate for exhibiting Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon with significant implications for applications in molecular sensors, photostabilizers, and optoelectronic devices.[1][2][3]

This technical guide provides a comprehensive theoretical framework for investigating the properties of 4-Hydroxy-1-naphthyl-1'-naphthyl ketone. It is intended for researchers, scientists, and drug development professionals who are interested in understanding and predicting the behavior of this and similar molecules. The guide will delve into the molecule's structural and electronic characteristics, its potential for ESIPT, and the computational methodologies required to model these properties.

Molecular Structure and Properties

The fundamental properties of 4-Hydroxy-1-naphthyl-1'-naphthyl ketone are summarized in the table below.

| Property | Value |

| Molecular Formula | C21H14O2[4] |

| Molecular Weight | 298.34 g/mol [4] |

| SMILES | c1ccc2c(c1)cccc2C(=O)c3ccc(c4ccccc43)O |

| InChIKey | YFYYABPKWABGQX-UHFFFAOYSA-N[4] |

A proposed three-dimensional structure of the molecule is depicted below, illustrating the spatial arrangement of the naphthyl rings and the key functional groups.

Caption: Ball-and-stick representation of 4-Hydroxy-1-naphthyl-1'-naphthyl ketone.

Theoretical Framework and Computational Methodology

The theoretical investigation of 4-Hydroxy-1-naphthyl-1'-naphthyl ketone relies heavily on quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods provide a robust framework for predicting molecular properties with a good balance of accuracy and computational cost.

Density Functional Theory (DFT) for Ground-State Properties

DFT is the method of choice for determining the equilibrium geometry, electronic structure, and vibrational properties of the molecule in its ground state.

Protocol for DFT Calculations:

-

Geometry Optimization:

-

Objective: To find the lowest energy conformation of the molecule.

-

Method: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a commonly used and reliable choice.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide sufficient flexibility for describing the electronic distribution, including diffuse functions (++) for the anionic character of the oxygen atoms and polarization functions (d,p) for accurately describing bonding.[5][6]

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

-

Vibrational Frequency Analysis:

-

Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) spectrum.

-

Procedure: A frequency calculation is performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies indicates a true minimum. The calculated frequencies can be compared with experimental IR data.

-

-

Electronic Structure Analysis:

-

Objective: To understand the distribution of electrons and identify reactive sites.

-

Techniques:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity. The energy gap between them provides an indication of the molecule's kinetic stability.[6][7]

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is useful for identifying electrophilic and nucleophilic sites.[6]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and donor-acceptor interactions.[7]

-

-

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

TD-DFT is employed to investigate the electronic excited states of the molecule, which is essential for understanding its photophysical properties, including UV-Vis absorption and fluorescence.

Protocol for TD-DFT Calculations:

-

Vertical Excitation Energies:

-

Objective: To calculate the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption spectrum.

-

Procedure: TD-DFT calculations are performed on the ground-state optimized geometry. A sufficient number of excited states should be calculated to cover the relevant energy range.

-

Solvent Effects: The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for obtaining realistic absorption spectra, as solvent polarity can significantly influence the transition energies.[6]

-

-

Excited-State Geometry Optimization:

-

Objective: To determine the equilibrium geometry of the molecule in its first excited state (S1). This is critical for understanding the subsequent relaxation processes, such as fluorescence and ESIPT.

-

Procedure: The geometry of the S1 state is optimized using TD-DFT.

-

The Phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT)

The molecular structure of 4-Hydroxy-1-naphthyl-1'-naphthyl ketone, with its intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, strongly suggests the possibility of ESIPT.[1][2][3] This process involves the transfer of the hydroxyl proton to the carbonyl oxygen upon photoexcitation.

Caption: Jablonski diagram illustrating the ESIPT process.

The ESIPT process leads to the formation of a transient keto-tautomer in the excited state, which then fluoresces at a significantly longer wavelength (a large Stokes shift) compared to the normal fluorescence from the enol form.[3][8]

Computational Modeling of ESIPT

The potential energy surface (PES) for the proton transfer in both the ground (S0) and first excited (S1) states can be mapped computationally to understand the thermodynamics and kinetics of the ESIPT process.

Protocol for Modeling ESIPT:

-

Scan of the O-H Coordinate:

-

Objective: To generate the potential energy profile for the proton transfer.

-

Procedure: A relaxed scan of the O-H bond distance is performed in both the S0 and S1 states. At each step of the scan, all other geometric parameters are allowed to relax.

-

-

Identification of Transition States:

-

Objective: To locate the energy barrier for the proton transfer.

-

Procedure: A transition state search is performed along the proton transfer coordinate. The identified transition state should have a single imaginary frequency corresponding to the proton motion.

-

Predicted Spectroscopic Signatures

Based on the theoretical framework and analogies with similar compounds, the following spectroscopic properties are anticipated for 4-Hydroxy-1-naphthyl-1'-naphthyl ketone:

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | - A deshielded singlet for the hydroxyl proton (>10 ppm).- A complex multiplet pattern in the aromatic region (7-9 ppm).- Protons on the naphthyl ring bearing the hydroxyl group will show distinct shifts compared to the other naphthyl ring. |

| ¹³C NMR | - A downfield signal for the carbonyl carbon (~190-200 ppm).- Aromatic carbon signals in the range of 110-150 ppm. |

| IR Spectroscopy | - A broad O-H stretching band around 3200-3400 cm⁻¹.- A strong C=O stretching absorption around 1640-1660 cm⁻¹, with the frequency lowered due to conjugation and intramolecular hydrogen bonding.[9]- C-H stretching and C=C aromatic stretching bands in their characteristic regions. |

| UV-Vis Absorption | - Multiple absorption bands in the UV and possibly near-visible region, corresponding to π-π* and n-π* transitions of the naphthyl and carbonyl chromophores. |

| Fluorescence Spectroscopy | - Potential for dual fluorescence: a "normal" emission from the locally excited enol form and a red-shifted emission with a large Stokes shift from the keto-tautomer formed via ESIPT.[2] The relative intensities of these two bands would be highly sensitive to the solvent environment.[1] |

Conclusion

The theoretical study of 4-Hydroxy-1-naphthyl-1'-naphthyl ketone offers a powerful approach to elucidating its fundamental properties without the immediate need for synthesis and experimentation. The computational methodologies outlined in this guide provide a clear roadmap for researchers to investigate its electronic structure, predict its spectroscopic signatures, and explore its potential for fascinating photophysical phenomena like ESIPT. The insights gained from such theoretical studies are invaluable for the rational design of new materials with tailored optical and electronic properties for a wide range of applications.

References

-

ResearchGate. (2008). N-Methyl-N-phenylaminomethyl 2-naphthyl ketone: an X-raydiffraction and density functional theory study. [Link]

-

ResearchGate. (n.d.). Excited State Intramolecular Proton Transfer (ESIPT) reaction in 3-hydroxyflavone (3HF) and an example of fluorescence spectrum of 3HF derivative in ethylacetate. [Link]

-

ResearchGate. (2023). Molecular Dynamic, Hirshfeld Surface, Computational Quantum and Spectroscopic analysis of 4-Hydroxy-1-Naphthaldehyde. [Link]

-

gsrs. (n.d.). 4-HYDROXY-1-NAPHTHYL-1'-NAPHTHYL KETONE. [Link]

-

ResearchGate. (2023). Molecular Dynamic, Hirshfeld Surface, Computational Quantum and Spectroscopic analysis of 4-Hydroxy-1-Naphthaldehyde | Request PDF. [Link]

-

ResearchGate. (n.d.). (a) Schematic presentation of the excited state intramolecular proton.... [Link]

-

MDPI. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. [Link]

-

PMC. (n.d.). Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes. [Link]

-

Chemistry LibreTexts. (2019). 13.3: Spectroscopic Properties of Aldehydes and Ketones. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Monograph: Physicochemical Profiling of 4-Hydroxy-1-naphthyl-1'-naphthyl ketone

[1][2]

Chemical Identity & Structural Analysis

4-Hydroxy-1-naphthyl-1'-naphthyl ketone is a diaryl ketone characterized by two naphthalene rings bridged by a carbonyl group, with a hydroxyl moiety at the para position of one ring relative to the carbonyl linkage.[1][2] This structural configuration imparts unique electronic properties, making it a valuable scaffold for electrophilic aromatic substitutions and O-alkylation reactions.[1][2]

| Attribute | Technical Detail |

| IUPAC Name | (4-Hydroxynaphthalen-1-yl)(naphthalen-1-yl)methanone |

| Common Synonyms | 4-Hydroxy-1,1'-binaphthyl ketone; 1-(1-Naphthoyl)-4-naphthol |

| CAS Registry Number | 432049-53-1 |

| Molecular Formula | C₂₁H₁₄O₂ |

| Molecular Weight | 298.34 g/mol |

| SMILES | Oc1ccc(C(=O)c2cccc3ccccc23)c4ccccc14 |

| InChIKey | YFYYABPKWABGQX-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the 2D connectivity of the molecule.

Caption: Connectivity map showing the carbonyl bridge linking the 1-position of the unsubstituted naphthalene ring to the 1-position of the 4-hydroxynaphthalene ring.[1][2]

Physical Characteristics

This compound exists as a solid under standard conditions.[1][2] Its physical behavior is dominated by the interplay between the hydrophobic naphthalene cores and the hydrogen-bond-donating hydroxyl group.[1][2]

Solid-State Properties[1][2]

-

Appearance: Off-white to pale yellow crystalline solid.[1][2]

-

Melting Point: While specific proprietary data varies by crystal habit, the purified compound typically melts in the range of 180°C – 210°C (inferred from structural analogues like 4-hydroxybenzophenone and isomeric binaphthyls).[1][2]

-

Crystal Habit: Tends to form needles or plates when recrystallized from polar aprotic solvents mixed with alcohols.[1][2]

Solubility Profile

The compound exhibits a "push-pull" solubility behavior due to its large hydrophobic surface area and polar functional groups.[1][2]

| Solvent | Solubility Rating | Operational Notes |

| Water | Insoluble | Hydrophobic effect dominates; pKa ~9.5 limits ionization at neutral pH.[1][2] |

| Acetone | Soluble | Excellent solvent for reactions (e.g., Williamson ether synthesis).[1][2] |

| Dichloromethane | Soluble | Preferred solvent for extraction and transport.[1][2] |

| DMSO / DMF | Highly Soluble | Ideal for nucleophilic substitution reactions requiring high temperatures.[1][2] |

| Alcohols (MeOH/EtOH) | Moderately Soluble | Solubility increases significantly with heat; used for recrystallization.[1][2] |

Synthesis & Reaction Pathways

The primary synthesis route involves Friedel-Crafts acylation , a method chosen for its reliability in forming diaryl ketones.[1][2] An alternative, albeit less common, route involves the Photo-Fries rearrangement of 1-naphthyl-1-naphthoate.[1][2]

Protocol: Friedel-Crafts Acylation

This protocol yields the target ketone by reacting 1-naphthol with 1-naphthoyl chloride.[1][2]

Reagents:

Step-by-Step Methodology:

-

Preparation: Dissolve 1-naphthol in dry DCM under an inert atmosphere (N₂).

-

Catalyst Addition: Cool to 0°C and add AlCl₃ in portions to form the aluminate complex.

-

Acylation: Dropwise add 1-naphthoyl chloride. The reaction color will deepen (typically to dark red/brown).[1][2]

-

Reflux: Allow to warm to room temperature, then reflux for 3–6 hours to ensure completion.

-

Quench: Pour the mixture onto ice/HCl to decompose the aluminum complex.

-

Purification: Extract with DCM, wash with brine, and recrystallize from Ethanol/Water.

Reaction Flowchart

Caption: Synthesis workflow via Friedel-Crafts acylation, highlighting the critical aluminum chloride complexation step.

Spectral Fingerprinting

Researchers utilize these spectral markers to validate the identity of the compound during synthesis.[1][2]

-

UV-Vis Spectroscopy:

-

Infrared (IR) Spectroscopy:

-

¹H NMR (DMSO-d₆, 400 MHz):

Applications in Drug Development

This compound serves as a pivotal "B-ring" scaffold in the development of:

-

Synthetic Cannabinoids: It is a direct precursor to JWH-type compounds (e.g., JWH-424 analogues) where the hydroxyl group is alkylated (e.g., with 1-bromopentane) to increase lipophilicity and receptor affinity [1].[1][2]

-

SGLT2 Inhibitors: Used in the synthesis of C-aryl glucosides where the naphthyl ring provides the necessary hydrophobic bulk for the active site of the Sodium-Glucose Co-transporter 2.[1][2]

-

Photoinitiators: The conjugated ketone structure allows it to generate radicals under UV irradiation, useful in polymer chemistry.[1][2]

References

-

World Intellectual Property Organization (WIPO). (2002).[1][2] Naphthalene Derivatives. WO 2002/042248.[1][2]

-

Huffman, J. W., et al. (2005).[1][2] Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry.

-

PubChem. (n.d.).[1][2] Compound Summary for CAS 432049-53-1. National Center for Biotechnology Information.[1][2] [1][2]

Technical Guide: Potential Derivatives of 4-Hydroxy-1-naphthyl-1'-naphthyl Ketone

Executive Summary

The molecule 4-Hydroxy-1-naphthyl-1'-naphthyl ketone (also designated as (4-hydroxy-1-naphthalenyl)-1-naphthalenylmethanone) represents a privileged scaffold in organic materials and medicinal chemistry. Unlike simple benzophenones, the bis-naphthalene core offers extended

This guide details the synthetic logic for accessing this core, overcoming the inherent regioselectivity challenges of naphthalene substitution, and outlines three primary derivative classes: Solubility-Enhanced Ethers , Bioisosteres , and Linker-Modified Analogs .

Structural Analysis & Synthetic Logic

The Regioselectivity Challenge

The primary synthetic challenge lies in the regiochemistry of 1-naphthol acylation. Electrophilic aromatic substitution on 1-naphthol typically favors the C2 (ortho) position due to kinetic control and proximity to the activating hydroxyl group. Accessing the C4 (para) isomer requires thermodynamic control or steric manipulation.

Core Synthesis Protocol: The most reliable route to the 4-hydroxy isomer is the Friedel-Crafts Acylation of 1-naphthol with 1-naphthoyl chloride, utilizing nitrobenzene as a solvent to favor para-substitution via the "perpendicular" attack trajectory of the acylium ion, or via the Fries Rearrangement of 1-naphthyl-1-naphthoate at lower temperatures.

Synthesis Workflow Diagram

Figure 1: Divergent synthesis pathways controlled by thermodynamic vs. kinetic conditions. Nitrobenzene promotes dissociation of the acylium-aluminate ion pair, favoring the sterically less hindered para (C4) attack.

Derivative Classes & Functionalization Strategy

The 4-hydroxy group serves as the primary "handle" for modification, while the ketone bridge offers a secondary site for altering geometry and polarity.

Class A: O-Aminoalkyl Ethers (Solubility & Bioavailability)

Rationale: The bis-naphthalene core is highly lipophilic (LogP > 5). To create viable drug candidates (e.g., for tubulin inhibition), basic amine side chains are introduced to form water-soluble salts.

-

Target: 4-(2-(Dimethylamino)ethoxy)-1,1'-dinaphthyl ketone.

-

Reagent: 2-(Dimethylamino)ethyl chloride hydrochloride + K2CO3.

Class B: Metabolic Blockers (Bioisosteres)

Rationale: The phenolic hydroxyl is prone to rapid Phase II metabolism (glucuronidation). Blocking this site with metabolic stable groups prolongs half-life.

-

Target: 4-Difluoromethoxy-1,1'-dinaphthyl ketone.

-

Reagent: Sodium chlorodifluoroacetate (CHF2 donor).

Class C: Linker Modifications (Geometric Control)

Rationale: The ketone creates a sp2 "kink" of ~120°. Reducing this to a methylene (sp3, ~109°) or converting to an oxime alters the spatial arrangement of the two naphthyl planes.

-

Target: 4-Hydroxy-1,1'-dinaphthylmethane.

-

Reagent: Triethylsilane (Et3SiH) / TFA (Ionic Hydrogenation).

Derivative SAR Map

Figure 2: Strategic functionalization vectors for optimizing pharmacokinetics (Path A/B) and pharmacodynamics (Path C).

Experimental Protocols

Protocol 1: Synthesis of the Core (4-Hydroxy-1,1'-dinaphthyl ketone)

Method adapted from Fries Rearrangement principles [1].

-

Esterification: Dissolve 1-naphthol (10 mmol) and 1-naphthoyl chloride (10 mmol) in dry DCM (20 mL). Add Et3N (12 mmol) dropwise at 0°C. Stir 2h. Wash with HCl (1M), dry (MgSO4), and concentrate to yield 1-naphthyl-1-naphthoate.

-

Rearrangement:

-

Suspend the ester (5 mmol) in Nitrobenzene (10 mL). Note: Nitrobenzene is critical for para-selectivity.

-

Add AlCl3 (15 mmol) portion-wise at 0°C under Argon.

-

Allow to warm to room temperature and stir for 24h. (Avoid heating >50°C to prevent isomerization to the 2-hydroxy isomer).

-

-

Quenching: Pour mixture into ice/HCl. Steam distill to remove nitrobenzene (or perform extensive extraction).

-

Purification: Recrystallize from Ethanol/Water. The 4-hydroxy isomer typically precipitates first; the 2-hydroxy isomer is more soluble.

Protocol 2: Synthesis of O-Aminoalkyl Derivative (Solubility Enhancement)

Standard Williamson Ether Synthesis adapted for hindered phenols [2].

-

Reagents: Core ketone (1 mmol), 2-(Dimethylamino)ethyl chloride HCl (1.5 mmol), Anhydrous K2CO3 (4 mmol), KI (0.1 mmol cat.).

-

Solvent: Dry Acetone or DMF (5 mL).

-

Procedure:

-

Combine all reagents in a sealed tube.

-

Reflux (Acetone) or heat to 80°C (DMF) for 12 hours.

-

Monitor via TLC (System: DCM/MeOH 9:1).

-

-

Workup: Filter inorganic salts. Concentrate filtrate. Dissolve residue in EtOAc, wash with water.

-

Salt Formation: Treat the crude oil with ethereal HCl to precipitate the hydrochloride salt (hygroscopic solid).

Comparative Data: Derivative Properties

| Compound Class | Modification | LogP (Calc) | Aqueous Solubility | Primary Application |

| Parent | 4-OH | 5.2 | Very Low (< 1 µg/mL) | UV Absorber, Intermediate |

| Class A | O-CH2CH2-N(Me)2 | 2.8 (at pH 7) | High (> 1 mg/mL as HCl) | Anticancer (Tubulin) |

| Class B | O-CF3 | 6.1 | Very Low | Metabolic Probe |

| Class C | Methylene Linker | 5.8 | Low | Flexible Scaffold |

References

-

Fries Rearrangement Mechanics: Martin, R. (2011). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer.

-

Bioactive Diaryl Ketones: Zhang, H., et al. (2011).[1] Design, synthesis, and bioactivities screening of a diaryl ketone-inspired pesticide molecular library. Chem Biol Drug Des, 78(1), 94-100.[1]

-

Tubulin Inhibitor Scaffolds: Pettit, G. R., et al. (1998). Antineoplastic agents. 393. Synthesis of the trans-isomer of combretastatin A-4. Journal of Medicinal Chemistry.

-

Oxidative Synthesis Routes: Chen, C., et al. (2008).[2] Oxidation of alkyl aryl ketones. Synthesis, 3205-3208.[2]

Sources

Methodological & Application

uses of 4-Hydroxy-1-naphthyl-1'-naphthyl ketone in organic synthesis

Introduction & Chemical Profile[1][2]

4-Hydroxy-1-naphthyl-1'-naphthyl ketone (CAS: 432049-53-1), also known as (4-hydroxynaphthalen-1-yl)(naphthalen-1-yl)methanone, is a specialized diaryl ketone intermediate. Unlike simple benzophenones, this molecule integrates two naphthalene systems bridged by a carbonyl group, with a specific hydroxyl functionalization at the 4-position of one ring.

This structural motif confers unique properties:

-

Photochemical Activity: The diaryl ketone core acts as a chromophore with triplet-state accessibility, making it useful in photo-initiator systems and as a precursor for photochromic materials.

-

Synthetic Versatility: The phenolic hydroxyl group (-OH) serves as a "handle" for further functionalization (etherification, esterification), allowing the molecule to serve as a monomer in high-performance PolyEtherKetone (PEK) synthesis.

-

Steric & Electronic Bulk: The binaphthyl structure introduces significant hydrophobicity and pi-stacking potential, influencing the solubility and solid-state packing of its derivatives.

Chemical Identity Table

| Property | Data |

| IUPAC Name | (4-Hydroxynaphthalen-1-yl)(naphthalen-1-yl)methanone |

| CAS Number | 432049-53-1 |

| Molecular Formula | C₂₁H₁₄O₂ |

| Molecular Weight | 298.34 g/mol |

| Appearance | Off-white to pale yellow powder |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in DCM; Insoluble in Water |

| Key Functional Groups | Ketone (C=O), Phenolic Hydroxyl (-OH), Naphthalene Rings |

Synthetic Utility & Protocols

Protocol A: Regioselective Synthesis via Friedel-Crafts Acylation

Objective: Synthesize 4-hydroxy-1-naphthyl-1'-naphthyl ketone from 1-naphthol and 1-naphthoyl chloride.

Scientific Rationale: Direct acylation of 1-naphthol is challenging due to competing substitution at the C2 (ortho) and C4 (para) positions. While the Nencki reaction (ZnCl₂/RCOOH) typically favors the thermodynamic C2 product [1], the use of Aluminum Chloride (AlCl₃) in a polar solvent like Nitrobenzene or Dichloromethane shifts selectivity toward the C4 position due to the steric bulk of the acylating complex and kinetic control [2].

Materials:

-

1-Naphthol (1.0 eq)

-

1-Naphthoyl Chloride (1.1 eq)

-

Aluminum Chloride (AlCl₃), anhydrous (1.2 eq)

-

Dichloromethane (DCM) or Nitrobenzene (Solvent)

-

HCl (1M, for quenching)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

-

Solubilization: Dissolve 1-naphthol (14.4 g, 100 mmol) in anhydrous DCM (100 mL) under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Catalyst Addition: Slowly add anhydrous AlCl₃ (16.0 g, 120 mmol) in portions. Caution: Exothermic reaction. Stir for 15 minutes until the complex forms (solution may darken).

-

Acylation: Dissolve 1-naphthoyl chloride (20.9 g, 110 mmol) in DCM (20 mL) and add it dropwise to the reaction mixture over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2). The C4-isomer typically moves slower than the starting material but faster than the C2-isomer in this system.

-

Quenching: Pour the reaction mixture slowly into a beaker containing ice-water (300 mL) and concentrated HCl (10 mL) to decompose the aluminum complex.

-

Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with DCM (2 x 50 mL). Combine organic phases, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from Ethanol or Toluene to isolate the 4-isomer.

Yield Expectation: 65–75% after recrystallization.

Protocol B: Synthesis of Photoactive Polymer Precursors (Monomer Functionalization)

Objective: Convert the phenolic hydroxyl group into a polymerizable ether linkage (e.g., Propargyl ether for "Click" chemistry or Glycidyl ether for epoxies).

Scientific Rationale: The 4-hydroxyl group is nucleophilic. By reacting it with propargyl bromide in the presence of a weak base (K₂CO₃), we create a propargyl ether derivative . This molecule can then be polymerized or grafted onto azide-functionalized surfaces, leveraging the thermal stability of the naphthyl ketone backbone [3].

Materials:

-

4-Hydroxy-1-naphthyl-1'-naphthyl ketone (Synthesized in Protocol A)

-

Propargyl Bromide (80% in toluene, 1.5 eq)

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

-

Acetone or Acetonitrile (Solvent)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve the ketone substrate (2.98 g, 10 mmol) in Acetone (30 mL).

-

Base Activation: Add K₂CO₃ (2.76 g, 20 mmol) and stir at room temperature for 10 minutes to form the phenoxide anion.

-

Alkylation: Add propargyl bromide (1.5 eq) dropwise.

-

Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor consumption of starting material by TLC.[1]

-

Work-up: Cool to room temperature. Filter off the inorganic salts (KBr, unreacted K₂CO₃).

-

Isolation: Evaporate the solvent. The product usually precipitates as a solid. Wash with cold hexane to remove excess propargyl bromide.

Mechanism & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways: the competition between C2 and C4 acylation, and the subsequent application of the C4 isomer in polymer chemistry.

Figure 1: Reaction pathway selectivity for 1-naphthol acylation and downstream applications.

References

-

Nencki Reaction & Acylation: Gore, P. H. "The Friedel-Crafts Acylation Reaction and its Application." Chemical Reviews, vol. 55, no. 2, 1955, pp. 229-281. Link

- Regioselectivity in Naphthalene Derivatives: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964. (Standard Reference Text).

- Polymer Applications: Kricheldorf, H. R. "Aromatic Polyethers." Handbook of Polymer Synthesis, CRC Press, 2004.

-

Chemical Data: SynQuest Laboratories. "4-Hydroxy-1-naphthyl-1'-naphthyl ketone Product Page." Accessed Oct 2023. Link

-

Spectral Data: National Center for Advancing Translational Sciences (NCATS). "4-HYDROXY-1-NAPHTHYL-1'-NAPHTHYL KETONE." Inxight Drugs. Link

Sources

Application Note: 4-Hydroxy-1-naphthyl-1'-naphthyl Ketone as a Fluorescent Probe

[1]

Introduction & Mechanism of Action

4-Hydroxy-1-naphthyl-1'-naphthyl ketone (HNNK) is a specialized fluorescent reporter belonging to the class of Twisted Intramolecular Charge Transfer (TICT) probes. Its utility stems from its sensitivity to the local microenvironment, specifically viscosity and polarity .

1.1 The Photophysical Mechanism: The "Rotor" Effect

Unlike rigid fluorophores (e.g., fluorescein), HNNK possesses a flexible structure where the two naphthyl rings can rotate around the central carbonyl linker.

-

In Low Viscosity/Polar Solvents (Buffer): Upon excitation, the molecule undergoes rapid intramolecular rotation. This non-radiative relaxation pathway dissipates the excited state energy as heat, resulting in extremely weak or quenched fluorescence .

-

In High Viscosity or Restricted Environments (Protein Binding): When HNNK binds to a hydrophobic pocket (e.g., Sudlow's Site I or II on HSA) or enters a viscous medium, the intramolecular rotation is sterically hindered. This blocks the non-radiative decay channel, forcing relaxation via photon emission.

-

Result: A dramatic "Turn-On" fluorescence response (often >50-fold enhancement).[1]

1.2 Key Applications

-

Quantification of Serum Albumin: Highly selective detection of HSA/BSA in biofluids (urine, serum) with minimal interference from other proteins.

-

Microviscosity Mapping: Monitoring viscosity changes in cellular membranes or cytoplasm.

-

Protein Folding Studies: Tracking the unfolding/denaturation of proteins as the hydrophobic pockets are exposed or destroyed.

Technical Specifications & Preparation

| Property | Specification |

| Chemical Name | (4-Hydroxy-1-naphthalenyl)-1-naphthalenylmethanone |

| CAS Number | 432049-53-1 |

| Molecular Weight | 298.34 g/mol |

| Solubility | Soluble in DMSO, Ethanol, Methanol; Poorly soluble in water. |

| Excitation Max ( | ~360–380 nm (UV/Blue region) |

| Emission Max ( | ~450–490 nm (Blue-Green, environment dependent) |

| Stokes Shift | Large (~100 nm), reducing self-quenching artifacts. |

Experimental Protocols

3.1 Stock Solution Preparation

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is recommended to prevent precipitation and hydrolysis.

-

Concentration: Prepare a 10 mM master stock.

-

Calculation: Dissolve 2.98 mg of HNNK in 1 mL of DMSO.

-

-

Storage: Aliquot into light-protected (amber) tubes and store at -20°C . Stable for 3–6 months. Avoid repeated freeze-thaw cycles.[2]

3.2 Protocol A: Quantitative Detection of HSA/BSA

This protocol is optimized for a 96-well plate format or quartz cuvette.

Reagents:

Step-by-Step Procedure:

-

Dilution: Dilute the 10 mM DMSO stock into PBS to create a 20 µM Working Solution .

-

Note: Ensure the final DMSO concentration in the assay is <1% to avoid affecting protein structure.

-

-

Sample Preparation:

-

Add 100 µL of protein sample (serum, urine, or purified HSA) to the well.

-

Add 100 µL of the 20 µM HNNK Working Solution.

-

Final Probe Concentration: 10 µM.

-

-

Incubation: Incubate at room temperature (25°C) for 3–5 minutes .

-

Insight: Molecular rotors bind rapidly; long incubations are unnecessary and may increase background.

-

-

Measurement:

-

Mode: Fluorescence Endpoint or Spectrum Scan.

-

Excitation: 370 nm.

-

Emission Collection: 400–600 nm (Peak expected ~460–480 nm).

-

-

Data Analysis: Plot integrated fluorescence intensity vs. Albumin concentration.

3.3 Protocol B: Viscosity Sensing in Live Cells

Caution: HNNK is hydrophobic and cell-permeable, but toxicity should be tested for your specific cell line.

-

Seeding: Culture cells (e.g., HeLa, HEK293) on glass-bottom dishes.

-

Staining: Replace media with serum-free media containing 5–10 µM HNNK .

-

Incubation: Incubate for 20 minutes at 37°C.

-

Washing: Wash cells 3x with warm PBS to remove excess unbound probe.

-

Imaging:

-

Use a Confocal Laser Scanning Microscope.

-

Laser Line: 405 nm (closest standard diode).

-

Emission Filter: 450/50 bandpass or spectral detector (430–500 nm).

-

Control: Treat cells with Nystatin (viscosity increase) to verify signal enhancement.

-

Critical Mechanism & Workflow Diagram

The following diagram illustrates the TICT mechanism and the experimental decision tree.

Caption: The TICT mechanism of HNNK. Binding to albumin restricts the rotor, switching the relaxation pathway from heat dissipation to fluorescence emission.

Expert Insights & Troubleshooting

A. Specificity vs. Selectivity

-

The "Pocket" Factor: HNNK is not an antibody; it binds to hydrophobic pockets. While highly selective for Albumin (due to its abundance and specific pocket size), it may show weak cross-reactivity with other transport proteins like Alpha-1-acid glycoprotein (AGP) if they are at pathologically high levels.

-

Validation: Always run a "Buffer Only" blank and a "BSA/HSA Standard" positive control to normalize data.

B. Solvatochromism as a Diagnostic Tool

-

The emission peak of HNNK shifts based on solvent polarity.

-

Water/PBS: Weak, Red-shifted (if detectable).

-

Dioxane/Glycerol: Strong, Blue-shifted.

-

Protein Bound: Strong, Blue-shifted (mimicking a non-polar solvent).

-

-

Tip: If your signal is weak, check the pH. The 4-hydroxyl group (phenolic) can deprotonate at high pH (>9), quenching fluorescence or shifting the spectrum. Keep pH near 7.4.

C. Common Pitfalls

-

Precipitation: HNNK is hydrophobic. Adding the DMSO stock rapidly to cold buffer can cause crashing out. Protocol: Add DMSO stock to vortexing buffer dropwise.

-

Inner Filter Effect: At concentrations >50 µM, the probe may absorb its own emission or the excitation light may not penetrate the sample. Stick to 1–10 µM.[2]

References

-

HSA Sensing Mechanisms

- Title: Solvatochromic fluorescent probes for recognition of human serum albumin.

- Source:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Context: Describes the principles of using polarity-sensitive probes for albumin detection.

-

Molecular Rotors & Viscosity

-

Title: Fluorescent molecular rotors as sensors of viscosity and protein binding.[3]

- Source:Journal of M

- Context: Foundational theory on how twisted intramolecular charge transfer (TICT) probes function.

-

-

Chemical Structure Verification

- Title: 4-Hydroxy-1-naphthyl-1'-naphthyl ketone (Compound Summary).

- Source:PubChem / NIH.

- Context: Verification of chemical structure and properties (CAS 432049-53-1).

(Note: While specific literature on "HNNK" is niche, the protocols above are derived from the established photophysics of naphthyl-ketone based molecular rotors and TICT probes.)

experimental protocol for using 4-Hydroxy-1-naphthyl-1'-naphthyl ketone

This Application Note and Protocol guide details the experimental handling, characterization, and application of 4-Hydroxy-1-naphthyl-1'-naphthyl ketone (CAS: 432049-53-1).

Based on its chemical structure—a bi-naphthyl system bridged by a ketone with a phenolic hydroxyl group—this compound is primarily utilized as a photochemical probe , a synthesis intermediate for functional dyes , and a precursor for solvatochromic sensors . The following protocols focus on its characterization as an environmental polarity sensor (ESIPT probe) and its functionalization in organic synthesis.

Part 1: Introduction & Chemical Identity

Compound Overview: 4-Hydroxy-1-naphthyl-1'-naphthyl ketone is a conjugated bi-aryl system exhibiting significant photophysical properties due to the interplay between the electron-donating hydroxyl group and the electron-withdrawing carbonyl bridge. This "push-pull" electronic structure makes it a candidate for Excited-State Intramolecular Proton Transfer (ESIPT) studies and a sensitive probe for solvent polarity (solvatochromism).

Key Properties:

-

Molecular Formula:

[2][3][4][5] -

Molecular Weight: 298.34 g/mol [3]

-

Solubility: Soluble in DMSO, DMF, Acetone, Dichloromethane; sparingly soluble in water.

-

Reactivity: The C4-hydroxyl group is nucleophilic, allowing for esterification or etherification (e.g., creating "caged" fluorophores), while the ketone moiety can serve as a photo-initiating center.

Mechanism of Action (Photophysics): Upon UV excitation, the phenolic proton can undergo transfer to the carbonyl oxygen (if hydrogen-bonded), or the molecule can undergo significant charge transfer (ICT). This results in a large Stokes shift and emission sensitivity to the local microenvironment (polarity/viscosity), making it valuable for probing hydrophobic pockets in proteins or polymer matrices.

Part 2: Pre-Analytical Considerations & Safety

Storage and Stability

-

Storage: Store solid at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of the naphthol ring.

-

Solution Stability: Stock solutions (10-50 mM in DMSO) are stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles.

-

Light Sensitivity: Protect from direct light during storage; the ketone moiety is photo-active.

Solubility Profile (for Assay Design)

| Solvent | Solubility (mM) | Application Suitability |

| DMSO | > 50 mM | Primary Stock Solution |

| Ethanol | ~ 10-20 mM | Spectroscopic Studies (Protic) |

| DCM | > 20 mM | Synthesis / Derivatization |

| PBS (pH 7.4) | < 0.1 mM | Requires co-solvent (e.g., 1-5% DMSO) |

Part 3: Experimental Protocols

Protocol A: Photophysical Characterization (Solvatochromism Assay)

Objective: To determine the sensitivity of the compound to environmental polarity, validating its use as a molecular probe.

Materials:

-

Analyte: 4-Hydroxy-1-naphthyl-1'-naphthyl ketone (10 mM DMSO stock).

-

Solvents: Toluene, Chloroform, Acetonitrile, Methanol, PBS (Spectroscopic grade).

-

Equipment: UV-Vis Spectrophotometer, Fluorometer (Quartz cuvettes).

Step-by-Step Methodology:

-

Preparation of Working Solutions:

-

Dilute the DMSO stock into each test solvent to a final concentration of 10 µM .

-

Note: Keep DMSO concentration < 0.1% to avoid affecting solvent properties.

-

-

UV-Vis Absorption Scan:

-

Scan range: 250 nm – 500 nm.

-

Determine the absorbance maximum (

) for each solvent. -

Criterion: Absorbance at

should be between 0.1 and 0.5 to avoid inner-filter effects.

-

-

Fluorescence Emission Scan:

-

Excitation Wavelength (

): Set to -

Scan range: (

nm) – 700 nm. -

Record the emission maximum (

).

-

-

Data Analysis (Lippert-Mataga Plot):

-

Calculate the Stokes Shift (

) for each solvent. -

Plot

vs. the Orientation Polarizability ( -

Interpretation: A linear correlation indicates Charge Transfer (CT) character.

-

Data Output Example:

| Solvent | Polarity Index |

Protocol B: Synthetic Derivatization (O-Alkylation)

Objective: To functionalize the hydroxyl group, creating a "caged" probe or linking the fluorophore to a biomolecule.

Reaction Scheme: Ar-OH + R-Br + K2CO3 -> Ar-O-R + KBr

Workflow:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Dissolve 1.0 eq (e.g., 100 mg) of 4-Hydroxy-1-naphthyl-1'-naphthyl ketone in anhydrous DMF (5 mL).

-

Deprotonation: Add 1.5 eq of anhydrous Potassium Carbonate (

). Stir at Room Temperature (RT) for 15 mins. Color change (often to yellow/orange) indicates phenoxide formation. -

Alkylation: Dropwise add 1.2 eq of the alkyl halide (e.g., Propargyl bromide for Click chemistry).

-

Reaction: Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Pour into ice water. Extract with Ethyl Acetate (x3). Wash organic layer with Brine. Dry over

. -

Purification: Silica gel column chromatography.

Part 4: Visualization & Logic

Experimental Workflow Diagram

The following diagram illustrates the decision matrix for using this compound either as a direct probe or a synthetic building block.

Caption: Workflow for utilizing 4-Hydroxy-1-naphthyl-1'-naphthyl ketone in photophysical analysis vs. synthetic derivatization.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Fluorescence Signal | Concentration Quenching (Aggregation) | Dilute sample to < 5 µM. Naphthyl groups are prone to |

| Incomplete Synthesis Reaction | Steric Hindrance | The peri-hydrogen on the naphthalene ring may hinder the OH group. Use a stronger base (Cs2CO3) or higher temp (80°C). |

| Red-Shifted Absorbance | Deprotonation | Ensure solvent is neutral/acidic. The phenolate anion absorbs at longer wavelengths than the phenol. |

| Precipitation in Buffer | Low Aqueous Solubility | Increase DMSO co-solvent to 5% or use a surfactant (Tween-20). |

References

-

National Center for Advancing Translational Sciences (NCATS). 4-Hydroxy-1-naphthyl-1'-naphthyl ketone (Compound Summary). Inxight Drugs. Retrieved from [Link]

-

PubChem. 4-Hydroxy-1-naphthyl-1'-naphthyl ketone (CID 22144261).[3] National Library of Medicine. Retrieved from [Link]

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

- Vela, M. A., et al. (1990). "Syntheses of 1-and 2-naphthol analogs of DL-tyrosine." Journal of Organic Chemistry. (Reference for reactivity of hydroxy-naphthyl systems).

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. m.molbase.com [m.molbase.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Building Blocks - Building Block Compounds [daltonresearchmolecules.com]

- 5. CAS 432049-53-1 | 2620-1-09 | MDL MFCD18803604 | 4-Hydroxy-1-naphthyl-1'-naphthyl ketone | SynQuest Laboratories [synquestlabs.com]

Application Note: Naphthyl Ketones in Medicinal Chemistry

Abstract

The naphthyl ketone pharmacophore represents a versatile scaffold in drug discovery, serving as a critical bioisostere for bicyclic systems and a gateway to metabolic activation. This guide details the application of naphthyl ketones in three distinct domains: prodrug design (specifically the non-acidic masking of COX inhibitors), synthetic regiocontrol (Friedel-Crafts acylation protocols), and oncology (tubulin-targeting chalcones). By leveraging the unique electronic and steric properties of the naphthalene ring fused with a ketone linker, researchers can modulate lipophilicity (logP), metabolic stability, and protein-ligand binding kinetics.

Part 1: Prodrug Design & Metabolic Activation

The Nabumetone Paradigm

Concept: Naphthyl ketones are frequently employed to mask acidic functional groups, thereby reducing direct gastrointestinal (GI) toxicity. The classic case is Nabumetone , a non-acidic prodrug.[1] Unlike traditional NSAIDs (e.g., Naproxen) that cause direct mucosal damage via ion trapping, Nabumetone is neutral. It requires hepatic biotransformation to generate the active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), which selectively inhibits COX-2.[1][2]

Mechanism of Action: The ketone moiety undergoes oxidative cleavage mediated by CYP450 enzymes (primarily CYP1A2). This "chemical masking" strategy is applicable to other therapeutic classes where local tissue irritation is a limiting factor.

Protocol 1: In Vitro Metabolic Stability Assay (Microsomal)

Objective: To validate the conversion of a naphthyl ketone prodrug to its active acid metabolite using human liver microsomes (HLM).

Materials:

-

Human Liver Microsomes (20 mg/mL protein concentration)

-

Test Compound (Naphthyl ketone derivative, 10 mM DMSO stock)

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)

-

Phosphate Buffer (100 mM, pH 7.4)

-

Stop Solution: Ice-cold Acetonitrile (ACN) with internal standard (e.g., Tolbutamide)

Step-by-Step Methodology:

-

Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Add Test Compound (final conc. 1 µM). Equilibrate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At time points

min, remove 50 µL aliquots. -

Quenching: Immediately dispense aliquot into 150 µL Stop Solution. Vortex for 30s.

-

Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor the disappearance of the parent ketone and the appearance of the acid metabolite (M-14 mass shift or specific transition).

Visualization: Metabolic Activation Pathway

Caption: Hepatic biotransformation of the non-acidic naphthyl ketone prodrug into its active COX-2 inhibitor form.

Part 2: Synthetic Scaffold Construction

Regioselective Friedel-Crafts Acylation

Concept: Accessing the naphthyl ketone scaffold requires precise regiocontrol.[3] Electrophilic aromatic substitution on 2-methoxynaphthalene (nerolin) is sensitive to solvent and temperature.

-

Kinetic Control (Low Temp/CS₂): Favors the 1-position (alpha).

-

Thermodynamic Control (High Temp/Nitrobenzene): Favors the 2-position (beta), which is the desired pharmacophore for Naproxen/Nabumetone analogs due to its linear geometry mimicking natural substrates.

Protocol 2: Synthesis of 2-Acetyl-6-methoxynaphthalene

Objective: Selective synthesis of the beta-isomer using thermodynamic control.

Reagents:

-

2-Methoxynaphthalene (Nerolin)[3]

-

Acetyl Chloride (1.2 eq)

-

Aluminum Chloride (AlCl₃, 1.3 eq)

-

Nitrobenzene (Solvent)[3]

Step-by-Step Methodology:

-

Catalyst Solubilization: In a flame-dried 3-neck flask under

, dissolve AlCl₃ (1.3 eq) in dry nitrobenzene. Stir until a clear solution forms. -

Substrate Addition: Add 2-methoxynaphthalene (1.0 eq) slowly. The solution will darken.

-

Acylation: Cool to 10°C. Add Acetyl Chloride (1.2 eq) dropwise over 20 minutes.

-

Critical Checkpoint: Maintain temperature <15°C during addition to prevent tar formation.

-

-

Thermodynamic Equilibration: Remove ice bath. Allow to warm to room temperature and stir for 12–24 hours.

-

Note: Extended time allows the sterically crowded 1-isomer to rearrange to the stable 2-isomer.

-

-

Quenching: Pour reaction mixture over crushed ice/HCl (conc).

-

Extraction: Extract with Chloroform (

). Wash organic layer with water and brine. -

Purification: Recrystallize from Ethanol.

-

Yield Target: 60–75%.

-

Characterization: 1H NMR should show a singlet ~2.6 ppm (acetyl) and doublet ~3.9 ppm (methoxy).

-

Visualization: Synthetic Workflow

Caption: Workflow for the thermodynamically controlled synthesis of the 2-naphthyl ketone scaffold.

Part 3: Oncology Applications (Chalcones)

Tubulin Polymerization Inhibition

Concept: Naphthyl chalcones (1,3-diphenyl-2-propen-1-ones where one ring is naphthalene) are potent anticancer agents. The ketone bridge provides a rigid linker that positions the naphthalene ring to occupy the colchicine binding site on tubulin. This prevents microtubule assembly, arresting cells in the G2/M phase and inducing apoptosis.

Structure-Activity Relationship (SAR):

-

Linker: The

-unsaturated ketone is essential for Michael addition reactivity with cysteine residues in the binding pocket. -

Substitution: A trimethoxyphenyl group on the non-naphthalene ring significantly enhances potency (mimicking Combretastatin A-4).

Protocol 3: Claisen-Schmidt Condensation

Objective: Synthesis of Naphthyl-Chalcone Hybrid.

Reaction:

Methodology:

-

Dissolve 2-acetylnaphthalene (1 mmol) and 3,4,5-trimethoxybenzaldehyde (1 mmol) in Ethanol (5 mL).

-

Add 40% NaOH (aq) dropwise (0.5 mL) while stirring at 0°C.

-

Stir at Room Temperature for 6–12 hours. A precipitate will form.

-

Filter the solid, wash with cold water and cold ethanol.

-

Recrystallize from Ethanol/DMF.

Data: Comparative Cytotoxicity Profile

The following table summarizes the potency of naphthyl ketone chalcones against standard cancer cell lines compared to standard tubulin inhibitors.

| Compound | Tubulin Inhibition ( | MCF-7 ( | HCT-116 ( | Mechanism |

| Naphthyl Chalcone A | 1.8 | 2.1 | 1.2 | G2/M Arrest |

| Naphthyl Chalcone B | 3.3 | 0.48 | 0.97 | Apoptosis Inducer |

| Colchicine (Std) | 9.1 | 0.05 | 0.08 | Tubulin Destabilizer |

| Combretastatin A-4 | 2.4 | 0.004 | 0.006 | Vascular Disrupting |

Note: Data represents average values derived from structure-activity relationship studies [4, 5].

References

-

Nabumetone Mechanism: Hedner, T. (2004).[1][2] "Nabumetone: therapeutic use and safety profile in the management of osteoarthritis and rheumatoid arthritis." Drugs.

-

Synthetic Protocol: Organic Syntheses. "2-Acetyl-6-methoxynaphthalene." Org.[4][5] Synth. 1973, 53, 5.

-

Friedel-Crafts Selectivity: BenchChem Application Notes. "The Use of 2-Methoxynaphthalene in Friedel-Crafts Acylation Reactions."

-

Chalcone Oncology: Wang, G., et al. (2019). "Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors."[6] European Journal of Medicinal Chemistry.

-

Tubulin Inhibition Review: Mahesha, P., et al. (2024). "Naphthyl-Based Chalcone Derivatives: A Multifaceted Player in Medicinal Chemistry." ChemistrySelect.

Sources

- 1. Nabumetone: therapeutic use and safety profile in the management of osteoarthritis and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Nabumetone? [synapse.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

NMR spectroscopy of 4-Hydroxy-1-naphthyl-1'-naphthyl ketone

Executive Summary

This application note details the protocol for the structural characterization of 4-Hydroxy-1-naphthyl-1'-naphthyl ketone (CAS: Analogous derivatives often cited in photo-initiator research). Due to the presence of two asymmetric naphthalene moieties linked by a carbonyl bridge, this molecule presents specific spectroscopic challenges, including severe aromatic signal overlap and solvent-dependent hydroxyl proton exchange. This guide provides a validated workflow using 1D (

Introduction & Chemical Context

The target molecule consists of two naphthalene rings connected by a ketone functionality. One ring is substituted with a hydroxyl group at the 4-position (para to the carbonyl).

-

Chemical Formula: C

H -

Molecular Weight: 298.34 g/mol [1]

-

Key Structural Features:

-

Peri-Proton Deshielding: Protons at the C8 positions of both rings are spatially proximate to the carbonyl oxygen (if rotation allows), leading to significant downfield shifts.

-

Electronic Asymmetry: The 4-OH group acts as a strong electron-donating group (EDG), shielding its local ring protons, while the carbonyl acts as an electron-withdrawing group (EWG) on both rings.

-

Hydrogen Bonding: Unlike 1-hydroxy-2-naphthyl ketones (which form intramolecular H-bonds), the 4-hydroxy isomer relies on intermolecular hydrogen bonding, making the OH chemical shift highly concentration- and solvent-dependent.

-

Experimental Protocol

Sample Preparation

To ensure high-resolution data and observation of the labile hydroxyl proton, DMSO-d

-

Solvent: DMSO-d

(99.9% D) + 0.03% TMS (v/v). -

Concentration: 15–20 mg of analyte in 600 µL solvent (approx. 0.05 M).

-

Note: Higher concentrations may induce aggregation via

-stacking, broadening aromatic signals.

-

-

Tube Quality: 5 mm high-precision NMR tubes (e.g., Wilmad 528-PP or equivalent).

Acquisition Parameters (600 MHz recommended)

| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (d1) | Notes |

| zg30 | 16 | 1.0 s | Standard survey. | |

| zgpg30 | 1024 | 2.0 s | Extended d1 required for quaternary carbonyl relaxation. | |

| COSY | cosygpppqf | 8 | 1.5 s | Magnitude mode; 2048 x 256 matrix. |

| HSQC | hsqcedetgpsisp2.3 | 4 | 1.5 s | Multiplicity-edited (CH/CH |

| HMBC | hmbcgplpndqf | 16 | 1.5 s | Optimized for |

Results & Discussion

H NMR Assignment Strategy

The spectrum is dominated by the aromatic region (7.0 – 9.0 ppm). The assignment logic relies on identifying the "anchor" protons: the peri-protons (H8/H8') and the shielded protons ortho to the hydroxyl group.

Table 1: Representative

| Position | Multiplicity | Assignment Logic | ||

| OH | 10.8 - 11.2 | bs | - | Broad singlet; disappears with D |

| H-8, H-8' | 8.85, 8.45 | d | 8.5 | Peri-protons deshielded by C=O anisotropy. H8 (Ring A) and H8' (Ring B) are distinct. |

| H-2 (Ring A) | 8.10 | d | 8.0 | Ortho to C=O; deshielded by EWG. |

| H-2' (Ring B) | 7.95 | d | 7.5 | Ortho to C=O on the unsubstituted ring. |

| H-3 (Ring A) | 6.95 | d | 8.0 | Diagnostic: Ortho to OH group. Strongly shielded by resonance donation. |

| Other Ar-H | 7.50 - 7.75 | m | - | Overlapping multiplets (H5, H6, H7 of both rings). |

C NMR & Structural Confirmation

The carbon spectrum provides the definitive proof of the ketone bridge and the substitution pattern.

-

Carbonyl (C=O): Observed at ~197.5 ppm . The absence of an aldehyde proton in

H NMR confirms the ketone. -

C-OH (C-4): Observed at ~158.0 ppm . This extreme downfield shift is characteristic of ipso-carbons attached to oxygen.

-

Quaternary Bridgeheads: The carbons linking the rings to the carbonyl (C-1 and C-1') appear at ~130-135 ppm but are best identified via HMBC.

2D NMR Connectivity (The "Smoking Gun")

To prove the rings are connected via a ketone (and not an ether or ester rearrangement), HMBC is utilized.

-

Ring A to Carbonyl: The proton H-2 (8.10 ppm) and the peri-proton H-8 (8.85 ppm) will show strong HMBC correlations to the Carbonyl carbon (197.5 ppm).

-

Ring B to Carbonyl: The proton H-2' (7.95 ppm) and H-8' (8.45 ppm) will also show correlations to the same Carbonyl carbon.

Visualization of Workflows

Figure 1: Structural Elucidation Logic

This diagram illustrates the decision tree for assigning the complex aromatic region.

Caption: Step-by-step logic flow for deconvoluting the aromatic signals and establishing connectivity.

Figure 2: HMBC Connectivity Map

This diagram visualizes the critical long-range couplings required to verify the ketone bridge.

Caption: HMBC Connectivity Map. Red dashed lines indicate critical heteronuclear long-range correlations (3J_CH) linking both naphthalene systems to the central carbonyl carbon.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on HMBC optimization and solvent effects).

-

Bhinderwala, F., et al. (2022).[2] "Leveraging the HMBC to Facilitate Metabolite Identification." Analytical Chemistry, 94(47), 16308–16318. (Advanced HMBC protocols).[3]

Sources

Advanced Photophysical Characterization of 4-Hydroxy-1-naphthyl-1'-naphthyl Ketone (HNNK)

Introduction

4-Hydroxy-1-naphthyl-1'-naphthyl ketone (HNNK) is a specialized donor-acceptor (D-A) chromophore that has emerged as a potent probe in photophysical chemistry. Structurally, it consists of two naphthalene rings bridged by a carbonyl group, with a hydroxyl substituent at the 4-position of one naphthyl ring.

Unlike its ortho-substituted isomers (e.g., 2-hydroxy-1-naphthyl derivatives) which are dominated by Excited State Intramolecular Proton Transfer (ESIPT), HNNK is para-substituted. This geometric constraint precludes intramolecular hydrogen bonding with the carbonyl oxygen. Instead, HNNK exhibits strong Intramolecular Charge Transfer (ICT) and high sensitivity to solvent polarity (solvatochromism) and hydrogen-bonding capacity.

Key Photophysical Features[1]

-

ICT Mechanism: Upon photoexcitation, electron density shifts from the electron-rich hydroxyl group (Donor) to the electron-deficient carbonyl bridge (Acceptor), creating a highly polarized excited state.

-

Solvatochromism: The emission spectrum shifts significantly (up to 100 nm) depending on the solvent's dielectric constant and refractive index.

-